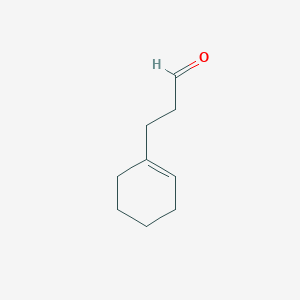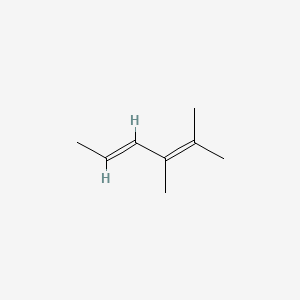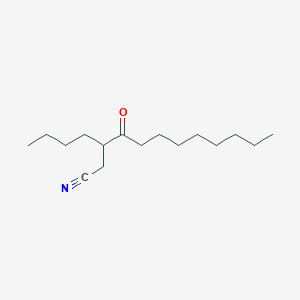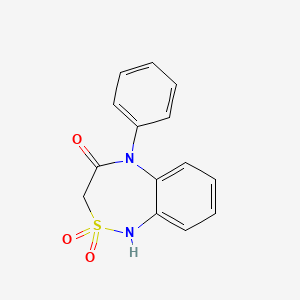![molecular formula C18H33NO3 B14602986 4-[(Decanoylamino)methyl]cyclohexane-1-carboxylic acid CAS No. 59359-43-2](/img/structure/B14602986.png)
4-[(Decanoylamino)methyl]cyclohexane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(Decanoylamino)methyl]cyclohexane-1-carboxylic acid is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by a cyclohexane ring substituted with a decanoylamino group and a carboxylic acid group. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Decanoylamino)methyl]cyclohexane-1-carboxylic acid can be achieved through several methods. One common approach involves the reaction of cyclohexane-1-carboxylic acid with decanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then treated with an amine to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
4-[(Decanoylamino)methyl]cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the decanoylamino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted cyclohexane derivatives.
Aplicaciones Científicas De Investigación
4-[(Decanoylamino)methyl]cyclohexane-1-carboxylic acid is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-[(Decanoylamino)methyl]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The decanoylamino group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The carboxylic acid group can form hydrogen bonds with target molecules, enhancing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
4-Methyl-1-cyclohexanecarboxylic acid: This compound has a similar cyclohexane ring structure but with a methyl group instead of a decanoylamino group.
4-(Methoxycarbonyl)cyclohexane-1-carboxylic acid: This compound features a methoxycarbonyl group in place of the decanoylamino group.
Uniqueness
4-[(Decanoylamino)methyl]cyclohexane-1-carboxylic acid is unique due to the presence of the decanoylamino group, which imparts distinct chemical properties and biological activities. This makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
59359-43-2 |
|---|---|
Fórmula molecular |
C18H33NO3 |
Peso molecular |
311.5 g/mol |
Nombre IUPAC |
4-[(decanoylamino)methyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C18H33NO3/c1-2-3-4-5-6-7-8-9-17(20)19-14-15-10-12-16(13-11-15)18(21)22/h15-16H,2-14H2,1H3,(H,19,20)(H,21,22) |
Clave InChI |
KQJXFTBZPHPZMX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC(=O)NCC1CCC(CC1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















